

# Application Notes: CUPRAC Assay for Total Antioxidant Capacity

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## Compound of Interest

Compound Name: Neocuproine hemihydrate

Cat. No.: B1403243

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## Introduction

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples, including pharmaceuticals, food extracts, and biological fluids.<sup>[1][2][3][4]</sup> This assay is based on the reduction of the cupric ion (Cu(II)) to the cuprous ion (Cu(I)) by antioxidant compounds. The resulting Cu(I) ions form a stable, colored chelate with neocuproine (2,9-dimethyl-1,10-phenanthroline), which exhibits a maximum absorbance at 450 nm.<sup>[1][3]</sup> The intensity of the color is directly proportional to the antioxidant capacity of the sample.

One of the key advantages of the CUPRAC assay is its ability to be performed at a pH of 7.0, which is close to physiological pH, making it particularly suitable for biological samples.<sup>[1][5][6]</sup> Furthermore, the CUPRAC reagent is stable, readily available, and the assay is applicable to both hydrophilic and lipophilic antioxidants.<sup>[1][5]</sup>

## Principle of the Method

The CUPRAC assay operates on the principle of an electron transfer reaction. Antioxidants present in the sample reduce the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex. The chelation of Cu(I) with neocuproine is rapid and results in a stable orange-yellow colored complex, the absorbance of which is measured spectrophotometrically at 450 nm.<sup>[1][3]</sup><sup>[7]</sup> The antioxidant capacity is then determined by comparing the absorbance of the sample to that of a standard antioxidant, typically Trolox.<sup>[3][8]</sup>

## Experimental Protocol

This protocol outlines the steps for performing the CUPRAC assay using **neocuproine hemihydrate** in a 96-well microplate format.

### 1. Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the CUPRAC assay.

Reagent	Concentration	Preparation Instructions
Copper (II) Chloride Solution	10 mM	Dissolve copper (II) chloride dihydrate in distilled water. <a href="#">[9]</a>
Neocuproine Solution	7.5 mM	Dissolve neocuproine hemihydrate in 96% ethanol. <a href="#">[9]</a>
Ammonium Acetate Buffer	1 M, pH 7.0	Dissolve ammonium acetate in distilled water and adjust the pH to 7.0. <a href="#">[9]</a>
Trolox Standard Stock Solution	1 mM	Dissolve Trolox in 96% ethanol.

### 2. Standard Curve Preparation

A standard curve is essential for quantifying the antioxidant capacity of the samples in terms of Trolox equivalents.

Standard	Volume of 1 mM Trolox (μL)	Volume of Ethanol (μL)	Final Concentration (μM)
S0 (Blank)	0	1000	0
S1	10	990	10
S2	25	975	25
S3	50	950	50
S4	75	925	75
S5	100	900	100

### 3. Sample Preparation

The preparation method will vary depending on the nature of the sample.

- Liquid Samples (e.g., fruit juices, tea infusions): Centrifuge or filter to remove any particulate matter. Dilute with an appropriate solvent (e.g., water, ethanol) to ensure the absorbance reading falls within the linear range of the standard curve.[\[8\]](#)[\[10\]](#)
- Solid Samples (e.g., plant extracts): Homogenize the sample in a suitable solvent (e.g., ethanol, methanol-water mixture) and then centrifuge or filter to obtain a clear extract.[\[10\]](#)
- Biological Fluids (e.g., serum): Deproteinization may be necessary. For instance, proteins in serum can be precipitated with perchloric acid.[\[6\]](#) Lipophilic antioxidants can be extracted using an organic solvent like n-hexane.[\[6\]](#)

### 4. Assay Procedure

The following steps should be performed in a 96-well microplate.

- Add Reagents: To each well, add the following in the specified order:
  - 50 μL of Copper (II) Chloride Solution (10 mM)
  - 50 μL of Neocuproine Solution (7.5 mM)

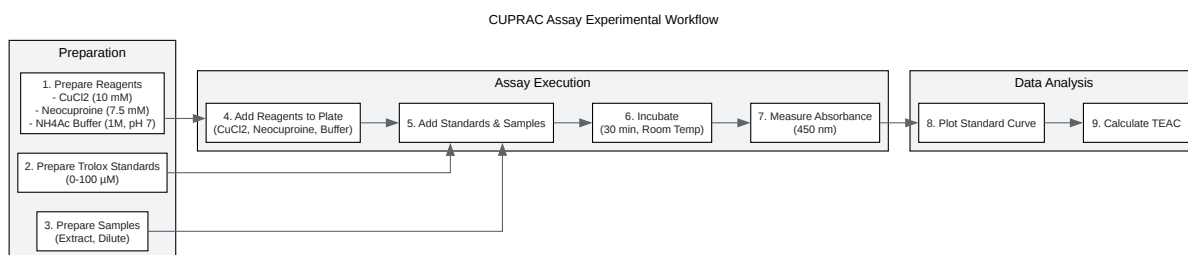
- 50  $\mu$ L of Ammonium Acetate Buffer (1 M, pH 7.0)
- Add Standards and Samples:
  - Add 50  $\mu$ L of each Trolox standard dilution to the respective wells.
  - Add 50  $\mu$ L of the prepared sample solutions to the sample wells.
  - For the blank, add 50  $\mu$ L of the solvent used for the sample dilution.
- Incubation: Mix the contents of the wells gently by shaking the plate. Incubate the plate at room temperature for 30 minutes in the dark.<sup>[2][11][12]</sup> For some slow-reacting antioxidants, incubation at 50°C for 20 minutes may be required to ensure the reaction goes to completion.<sup>[2][11][12]</sup>
- Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.<sup>[1][3]</sup>

## 5. Data Analysis

- Subtract Blank Absorbance: Subtract the absorbance of the blank (S0) from the absorbance readings of all standards and samples.
- Plot Standard Curve: Plot a graph of the net absorbance versus the concentration of the Trolox standards.
- Determine Sample Antioxidant Capacity: Use the linear regression equation from the standard curve to calculate the Trolox equivalent antioxidant capacity (TEAC) of the samples. The results are typically expressed as  $\mu$ M Trolox Equivalents (TE).

# Visualizations

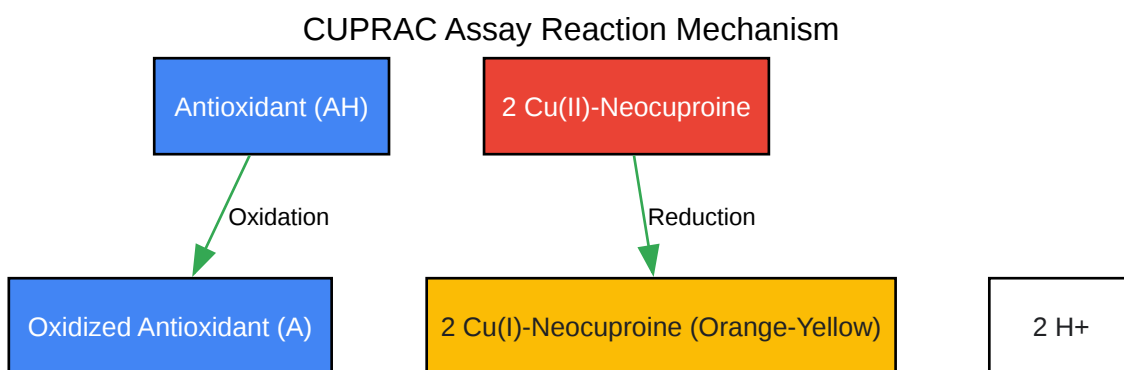
## CUPRAC Assay Workflow



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Caption: A flowchart illustrating the sequential steps of the CUPRAC assay, from reagent preparation to data analysis.

### CUPRAC Reaction Mechanism



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Caption: A diagram showing the redox reaction at the core of the CUPRAC assay.

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